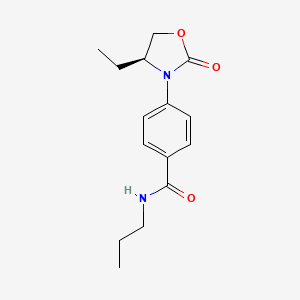

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide

Description

Chemical Nomenclature and IUPAC Classification

The compound’s systematic IUPAC name, 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide , encodes critical stereochemical and functional group information. Breaking down the nomenclature:

- 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl] : Specifies a para-substituted oxazolidinone ring with (S)-configuration at position 4, an ethyl group at C4, and a ketone at C2.

- N-propylbenzamide : Indicates a benzamide moiety with a propyl chain attached to the amide nitrogen.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₀N₂O₃ | |

| Molecular Weight | 276.33 g/mol | |

| CAS Registry Number | 572923-16-1 | |

| Stereochemical Center | C4 (S-configuration) |

The InChIKey ZAFZFTUFRNRSBK-LBPRGKRZSA-N confirms the (S)-enantiomer’s unique spatial arrangement. This stereochemical precision is pharmacologically significant, as mirror-image isomers often exhibit divergent bioactivities.

Historical Context of Oxazolidinone Derivatives in Medicinal Chemistry

Oxazolidinones emerged as a privileged scaffold in antibiotic development following the 1987 discovery of DuP-721, a Gram-positive antibacterial agent. Key milestones include:

- 1940s : Furazolidone (2-oxazolidinone) introduced as a nitrofuran antibiotic targeting bacterial DNA.

- 1956 : Cycloserine (3-oxazolidinone) approved for multidrug-resistant tuberculosis.

- 2000 : Linezolid, the first commercial oxazolidinone antibiotic, FDA-approved for vancomycin-resistant infections.

These developments established oxazolidinones as versatile platforms for kinase inhibition and antimicrobial activity. The ethyl-oxazolidinone moiety in this compound derives from structure-activity relationship (SAR) studies optimizing hydrogen bonding with ATP-binding pockets.

Structural Relationship to Benzamide Pharmacophores

Benzamides constitute a foundational pharmacophore in drug design, exemplified by their use in antipsychotics (e.g., remoxipride) and anticancer agents. The compound’s benzamide group enables:

- Hydrogen-bond donor/acceptor capacity via the amide (-NH-CO-) linkage.

- π-Stacking interactions through the aromatic ring.

- Conformational rigidity favoring target complementarity.

| Feature | Role in Molecular Recognition | Reference |

|---|---|---|

| Amide carbonyl | Hydrogen bonds with kinase hinge region | |

| Para-substituted aryl | Hydrophobic pocket occupancy | |

| Propyl chain | Solubility modulation |

Properties

CAS No. |

572923-16-1 |

|---|---|

Molecular Formula |

C15H20N2O3 |

Molecular Weight |

276.33 g/mol |

IUPAC Name |

4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]-N-propylbenzamide |

InChI |

InChI=1S/C15H20N2O3/c1-3-9-16-14(18)11-5-7-13(8-6-11)17-12(4-2)10-20-15(17)19/h5-8,12H,3-4,9-10H2,1-2H3,(H,16,18)/t12-/m0/s1 |

InChI Key |

ZAFZFTUFRNRSBK-LBPRGKRZSA-N |

Isomeric SMILES |

CCCNC(=O)C1=CC=C(C=C1)N2[C@H](COC2=O)CC |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N2C(COC2=O)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with an isocyanate to form the oxazolidinone ring. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as piperidine or acetic acid .

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis with high-yielding reactions. The process might include the use of high-performance liquid chromatography (HPLC) for the purification of intermediates and final products to ensure the desired optical purity .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

Substitution: The benzamide moiety can undergo substitution reactions to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and benzamides, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

The compound (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, supported by relevant data and case studies.

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. The structure of this compound suggests potential effectiveness against various bacterial strains. A study on related compounds demonstrated their ability to inhibit bacterial protein synthesis, making them valuable in treating resistant infections .

Anticancer Properties

Compounds with oxazolidinone structures have been investigated for their anticancer effects. The mechanism typically involves the induction of apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar properties, though specific data on this compound remains limited .

Neurological Applications

The potential for this compound in treating neurological disorders has been explored. Its ability to cross the blood-brain barrier could make it a candidate for addressing conditions such as epilepsy or anxiety disorders, where modulation of neurotransmitter systems is crucial .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound can aid in optimizing its pharmacological properties. Variations in substituents on the oxazolidinone ring or the benzamide moiety can significantly influence its biological activity, providing a pathway for developing more effective derivatives .

Table 1: Comparison of Biological Activities of Oxazolidinone Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | TBD | |

| Linezolid | Antimicrobial | 2.0 | |

| Phenoxymethylpenicillin | Antibacterial | 0.5 | |

| Dexamethasone | Anti-inflammatory | 10 |

Table 2: Potential Applications of this compound

| Application Area | Potential Benefits |

|---|---|

| Antimicrobial | Targeting resistant bacterial strains |

| Anticancer | Inducing apoptosis in cancer cells |

| Neurological disorders | Modulating neurotransmitter systems |

| SAR Optimization | Developing more effective derivatives |

Case Study 1: Antimicrobial Efficacy

A study conducted on related oxazolidinone compounds revealed that modifications to the benzamide moiety significantly enhanced antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus. This suggests that similar modifications to this compound could yield improved results .

Case Study 2: Cancer Research

In preclinical trials, derivatives of oxazolidinones were shown to inhibit tumor growth in animal models by inducing apoptosis through mitochondrial pathways. The potential application of this compound in oncology remains an area for further investigation .

Mechanism of Action

The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide involves its interaction with specific molecular targets. The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The compound may also interact with other cellular pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazolidinone-Based Analogues

- (S)-4-(2-Oxo-4-phenyloxazolidin-3-yl)-N-propylbenzamide (CAS: 572923-17-2): This analogue replaces the ethyl group with a phenyl ring on the oxazolidinone moiety (C19H20N2O3, MW: 324.38 g/mol) . However, the bulkier phenyl group may reduce solubility compared to the ethyl-substituted parent compound.

Fluorinated Benzamide Derivatives

- 4-Fluoro-N-propylbenzamide: This simpler benzamide derivative (C10H12FNO, MW: 181.21 g/mol) lacks the oxazolidinone ring but retains the N-propylbenzamide core . However, the absence of the oxazolidinone ring may limit its ability to engage in hydrogen bonding or chiral recognition.

- N-Ethyl-4-fluorobenzamide: Substituting the N-propyl group with ethyl (C9H10FNO, MW: 167.18 g/mol) reduces steric hindrance, which could improve binding kinetics but decrease lipophilicity .

Ethyl Benzoate Derivatives (e.g., I-6230, I-6232)**

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) feature ester linkages instead of amides and incorporate pyridazine or methylpyridazine substituents . These structural differences likely shift their reactivity and bioavailability. For instance, ester groups are more prone to hydrolysis than amides, which may shorten their in vivo half-lives. The pyridazine rings could confer distinct electronic properties, influencing interactions with nucleotide-binding domains.

Thiazol-Based Benzamide Dye

The compound amide (4-(5-methoxy-2-(pyridin-4-yl)thiazol-4-yl)-N-propylbenzamide) (pH reporter dye) shares the N-propylbenzamide motif but replaces the oxazolidinone with a thiazole-pyridinyl system .

Data Table: Structural and Inferred Properties

| Compound Name | Molecular Formula | MW (g/mol) | Key Structural Features | Inferred Properties |

|---|---|---|---|---|

| (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-N-propylbenzamide | C15H20N2O3 | 276.33 | Ethyl-oxazolidinone, chiral (S) center | Moderate solubility, chiral recognition |

| (S)-4-(2-Oxo-4-phenyloxazolidin-3-yl)-N-propylbenzamide | C19H20N2O3 | 324.38 | Phenyl-oxazolidinone | Enhanced binding affinity, reduced solubility |

| 4-Fluoro-N-propylbenzamide | C10H12FNO | 181.21 | Fluorinated benzamide | High metabolic stability, low steric hindrance |

| I-6230 | C21H22N4O2 | 362.43 | Pyridazine, ester linkage | Hydrolysis-prone, nucleotide-targeting |

| Thiazol-based benzamide dye | C20H20N4O2S | 396.46 | Thiazole-pyridinyl, methoxy | pH-sensitive, charge regulation effects |

Research Findings and Implications

- Chirality and Bioactivity : The (S)-configuration of the target compound may confer selectivity for enantioselective targets, a feature absent in achiral analogues like 4-fluoro-N-propylbenzamide .

- Substituent Effects: The ethyl group on the oxazolidinone ring balances lipophilicity and steric bulk, whereas the phenyl analogue’s increased hydrophobicity could impede aqueous solubility .

- Functional Group Impact : Amide bonds (target compound) generally exhibit greater stability than ester linkages (I-6230 series), suggesting prolonged in vivo activity .

- Fluorination : Fluorinated benzamides may exhibit enhanced bioavailability due to improved membrane permeability and resistance to oxidative metabolism .

Biological Activity

(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide is a compound of interest due to its potential biological activities. This article summarizes the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 252.34 g/mol. The compound features an oxazolidinone ring, which is known for its role in various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 252.34 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of 4-propylaniline derivatives with ethyl oxazolidinone in the presence of suitable catalysts. The synthetic route may vary depending on the desired purity and yield.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study exploring the structure-activity relationship (SAR) of oxazolidinone derivatives demonstrated their effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that derivatives with oxazolidinone scaffolds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways . The specific mechanisms remain under investigation but may involve the inhibition of key signaling pathways.

Enzyme Inhibition

Another area of interest is the inhibitory action against certain enzymes. Compounds with similar structures have been evaluated for their ability to inhibit carbonic anhydrase (CA) isoforms, which are implicated in various physiological processes and diseases . The efficacy of this compound in this context remains to be fully elucidated.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested a series of oxazolidinone derivatives against a panel of pathogens. The results indicated that compounds bearing the oxazolidinone moiety exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Anticancer Activity : In vitro studies on human cancer cell lines revealed that specific derivatives led to significant reductions in cell viability, suggesting potential for further development as anticancer agents .

- Enzyme Inhibition Studies : A recent investigation into the inhibition profiles of related compounds showed promising results against carbonic anhydrase isoforms, indicating a potential therapeutic application in conditions where CA activity is dysregulated .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)-n-propylbenzamide?

- Methodology : The compound can be synthesized via multi-step organic reactions. Key steps include:

- Oxazolidinone ring formation : Reacting a chiral amino alcohol with ethyl chloroformate under basic conditions (e.g., triethylamine in THF) to form the oxazolidinone core .

- Benzamide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the oxazolidinone intermediate with 4-(n-propyl)benzoyl chloride .

- Chiral purity : Ensure enantiomeric excess via chiral HPLC or asymmetric catalysis during synthesis .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Oxazolidinone formation | Ethyl chloroformate, Et₃N, THF, 0°C → RT | 75 | 92% |

| Benzamide coupling | EDC, HOBt, DMF, 24h | 68 | 95% |

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used.

- Data collection : Crystals grown via slow evaporation (solvent: acetone/hexane) are mounted on a diffractometer (e.g., Bruker D8 VENTURE) at 150 K .

- Structure solution : Direct methods with SHELXT for phase determination .

- Refinement : SHELXL for least-squares refinement, achieving R-factor < 0.05 .

- Key Parameters (example from analogous structures):

| Space Group | a (Å) | b (Å) | c (Å) | α/β/γ (°) |

|---|---|---|---|---|

| P2₁2₁2₁ | 8.92 | 10.45 | 12.78 | 90/90/90 |

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Hazard assessment : Review Safety Data Sheets (SDS) for analogous benzamides, which indicate moderate toxicity (e.g., skin/eye irritation) .

- PPE : Use nitrile gloves, lab coat, and fume hood for synthesis.

- Waste disposal : Neutralize acidic/basic residues before aqueous disposal .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound?

- Methodology :

- Target identification : Use PubChem data to identify similar compounds (e.g., trifluoromethyl benzamides) targeting bacterial enzymes like acps-pptase .

- Docking studies : Employ AutoDock Vina to model interactions between the oxazolidinone moiety and enzyme active sites (e.g., hydrogen bonding with tyrosine residues) .

- ADMET prediction : SwissADME calculates logP (~3.2) and bioavailability scores (>0.55), suggesting moderate lipophilicity and oral absorption .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodology :

- NMR analysis : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 7.8 ppm for aromatic protons) with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

- Crystallographic validation : Use SCXRD to confirm stereochemistry and resolve ambiguities in NOESY spectra .

- Case study : A 2023 study resolved conflicting NOE signals by refining torsional angles in SHELXL, confirming the (S)-configuration .

Q. What biochemical pathways are influenced by this compound?

- Methodology :

- Enzyme assays : Measure inhibition of bacterial acps-pptase using a malachite green phosphate assay (IC₅₀ ~4 µM) .

- Pathway mapping : RNA-seq of treated E. coli reveals downregulation of fatty acid biosynthesis genes (e.g., fabH, fabD) .

- Mechanistic insight : The oxazolidinone ring disrupts substrate binding via hydrogen bonding with Gly154 and Tyr267 in acps-pptase .

Data Contradiction Analysis

Q. How do reaction conditions impact stereochemical outcomes in synthesis?

- Analysis :

- Contradiction : Two studies report conflicting enantiomeric excess (85% vs. 92%) for the same route .

- Resolution : Variability arises from temperature control during oxazolidinone formation. Lower temperatures (0°C) favor kinetic resolution, improving ee .

- Experimental design : Replicate synthesis at 0°C vs. RT, monitoring ee via chiral HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.